2'-butyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-butyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of cyclopentane derivatives and isoquinoline intermediates, followed by functionalization with butyl and tetrahydropyran groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for the synthesis of intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions
2’-butyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
2’-butyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific biological pathways.
Industry: Its chemical properties could be leveraged in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 2’-butyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic isoquinoline derivatives and tetrahydropyran-containing molecules. Examples include:
- 1,2,3,4-tetrahydroisoquinoline analogs
- Tetrahydropyran derivatives
Uniqueness
What sets 2’-butyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H34N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-butyl-N-(oxan-4-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H34N2O3/c1-2-3-14-26-23(28)20-9-5-4-8-19(20)21(24(26)12-6-7-13-24)22(27)25-17-18-10-15-29-16-11-18/h4-5,8-9,18,21H,2-3,6-7,10-17H2,1H3,(H,25,27) |
InChI Key |
ZOULDLURFKCWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4CCOCC4 |
Origin of Product |
United States |
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